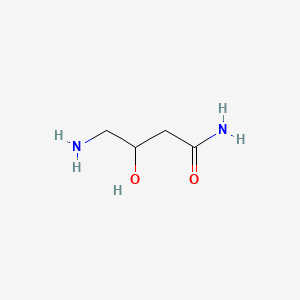

4-Amino-3-hydroxybutanamide

Vue d'ensemble

Description

4-Amino-3-hydroxybutanamide is an organic compound with the molecular formula C4H10N2O2. It is a derivative of butanamide, featuring both an amino group and a hydroxyl group on the butane backbone.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-hydroxybutanamide can be achieved through several methods. One common approach involves the reaction of 2-butenolide with primary amines. This method has been developed to produce hydroxyaminoamide starting materials . Another synthetic route involves the use of 4-hydroxybenzoate 3-hydroxylase mutants to produce 4-amino-3-hydroxybenzoic acid from glucose, which can then be converted to this compound .

Industrial Production Methods

the microbial production of related compounds using engineered strains of Corynebacterium glutamicum suggests that similar biotechnological approaches could be employed for large-scale synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-3-hydroxybutanamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) and p-toluenesulfonic acid (p-TsOH) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .

Applications De Recherche Scientifique

Neuroscience and Neuropharmacology

Mechanism of Action:

4-Amino-3-hydroxybutanamide is structurally related to gamma-aminobutyric acid (GABA), a key neurotransmitter in the central nervous system. It acts primarily as a GABA transporter inhibitor, modulating neurotransmitter levels and enhancing GABAergic activity. This interaction is crucial in managing conditions such as epilepsy, anxiety disorders, and depression .

Research Findings:

Studies have shown that derivatives of this compound exhibit anticonvulsant properties and can significantly reduce seizure activity in animal models. For instance, specific derivatives have demonstrated the ability to inhibit GABA transporters (mGAT1–mGAT4), leading to increased GABA levels in synaptic clefts, which is beneficial for treating neurological disorders.

Pharmaceutical Applications

Drug Development:

The compound has been investigated for its potential as a therapeutic agent. Its derivatives are being explored for their efficacy in treating various conditions related to neurotransmission dysregulation. Notably, some studies indicate that these derivatives may possess antinociceptive and antidepressant activities .

Case Studies:

- A study highlighted the synthesis of novel derivatives of this compound that showed promising results in preclinical trials for managing anxiety and depressive symptoms by enhancing GABAergic transmission .

- Another research focused on the compound's role in modulating hormonal responses, showing its potential to influence growth hormone and cortisol levels through GABA receptor pathways .

Biotechnology and Synthetic Biology

Biosynthetic Pathways:

Recent advancements in metabolic engineering have utilized this compound in synthetic biology applications. Researchers have engineered Corynebacterium glutamicum strains to produce this compound efficiently from glucose, showcasing its potential as a biomass-derived precursor for high-performance materials .

Enzyme Engineering:

The development of enzyme-catalyzed pathways for synthesizing this compound has been explored to enhance production efficiency. Mutants of specific hydroxylases have been created to improve the yield of this compound from renewable resources, indicating its viability in sustainable bioprocessing .

Comparative Analysis of Related Compounds

The following table summarizes the structural and functional characteristics of compounds related to this compound:

| Compound Name | Structure/Formula | Unique Features |

|---|---|---|

| Gamma-Aminobutyric Acid | C₄H₉NO₂ | Directly involved in inhibition; primary neurotransmitter |

| Butyric Acid | C₄H₈O₂ | Simple fatty acid; not an amide |

| N-Acetylcysteine | C₅H₉NO₃S | Antioxidant properties; used in detoxification |

| 2-Hydroxybutyric Acid | C₄H₈O₃ | Hydroxyl group at different position; different reactivity |

Mécanisme D'action

The mechanism of action of 4-Amino-3-hydroxybutanamide involves its interaction with various molecular targets and pathways. For example, it can be incorporated into metabolic pathways in engineered strains of Corynebacterium glutamicum, where it undergoes enzymatic transformations to produce valuable intermediates . Additionally, its incorporation into the brain suggests potential interactions with neurotransmitter systems and receptors .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Hydroxybutanamide: Similar in structure but lacks the amino group.

4-Amino-3-hydroxybenzoic acid: Contains a carboxylic acid group instead of an amide group.

3-Amino-4-hydroxybutanamide: Isomer with different positioning of the amino and hydroxyl groups.

Uniqueness

4-Amino-3-hydroxybutanamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological processes. Its ability to be incorporated into metabolic pathways and its potential therapeutic applications further distinguish it from similar compounds .

Activité Biologique

4-Amino-3-hydroxybutanamide, also known as 3-hydroxybutanamide or bucetin, has garnered attention in the scientific community due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C4H10N2O2

- Molecular Weight : 102.14 g/mol

- CAS Number : 24311-45-3

This compound primarily functions through the inhibition of matrix metalloproteinases (MMPs), which are critical enzymes involved in the degradation of extracellular matrix components. This inhibition can lead to significant changes in tissue remodeling and disease progression, particularly in conditions such as cancer and arthritis .

Biochemical Pathways Affected

The compound's interaction with MMPs alters various biochemical pathways related to inflammation, tissue repair, and cellular signaling. The inhibition of MMPs can reduce tumor invasiveness and metastasis, making it a candidate for cancer therapy .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is subject to metabolic transformations that may influence its efficacy and safety profile. For example, renal toxicity has been noted in related compounds due to the formation of harmful metabolites. Understanding these pathways is crucial for optimizing therapeutic use.

Biological Activities

The biological activities of this compound can be categorized as follows:

- Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent, particularly against bacterial infections. Its ability to modulate immune responses enhances its therapeutic profile .

- Analgesic and Antipyretic Effects : Similar to other compounds in its class, it exhibits analgesic properties that may be beneficial in pain management.

- GABA Uptake Inhibition : Recent studies have shown that derivatives of this compound can inhibit GABA uptake, suggesting a potential role in neurological disorders .

In Vitro Studies

- GABA Transporter Inhibition : A study evaluating novel derivatives of hydroxybutanamides found that they effectively inhibited GABA transporters (mGAT1-mGAT4) in HEK293 cells. This suggests a mechanism by which these compounds could influence neurotransmitter dynamics in the central nervous system .

- Matrix Metalloproteinase Inhibition : Research has demonstrated that this compound inhibits MMP activity, leading to reduced invasiveness in cancer cell lines. This effect was quantified using zymography techniques to assess MMP levels post-treatment .

Clinical Implications

Clinical trials exploring the efficacy of this compound as an adjunctive treatment for chronic pain and inflammatory diseases are ongoing. Preliminary results indicate promising outcomes in pain reduction and improved quality of life for patients with conditions like osteoarthritis .

Data Summary Table

| Biological Activity | Mechanism of Action | Potential Applications |

|---|---|---|

| Antimicrobial | Modulation of immune response | Treatment of bacterial infections |

| Analgesic | Inhibition of pain pathways | Pain management |

| GABA Uptake Inhibition | Interaction with GABA transporters | Neurological disorder treatments |

| MMP Inhibition | Decreased extracellular matrix degradation | Cancer therapy |

Propriétés

IUPAC Name |

4-amino-3-hydroxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c5-2-3(7)1-4(6)8/h3,7H,1-2,5H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNVOVOGNNMKSTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CN)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20965829 | |

| Record name | 4-Amino-3-hydroxybutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51499-73-1 | |

| Record name | 4-Amino-3-hydroxybutanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051499731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-hydroxybutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.